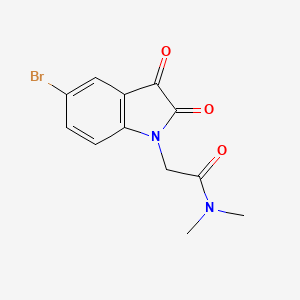

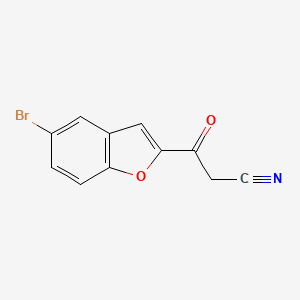

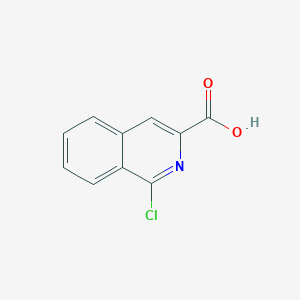

3-(5-Bromo-1-benzofuran-2-yl)-3-oxopropanenitrile

Overview

Description

The compound “3-(5-Bromo-1-benzofuran-2-yl)-3-oxopropanenitrile” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran substituted chalcone compounds, including “3-(5-Bromo-1-benzofuran-2-yl)-3-oxopropanenitrile”, have been synthesized for anticancer drug research . The synthesis involves the reaction of 2-bromo-1-(4-bromophenyl)ethanone and 5-bromo-2-hydroxybenzaldehyde with aqueous Na2CO3 and 4-dimethylaminopyridine (DMAP) at 80 °C .Molecular Structure Analysis

The molecular structure of “3-(5-Bromo-1-benzofuran-2-yl)-3-oxopropanenitrile” includes a benzofuran ring, a bromine atom, and a nitrile group . The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

Benzofuran compounds, including “3-(5-Bromo-1-benzofuran-2-yl)-3-oxopropanenitrile”, have been involved in various chemical reactions. For instance, novel methods for constructing benzofuran rings have been discovered, such as a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Scientific Research Applications

Antifungal and Anthelmintic Activity

Benzofuran derivatives: , including compounds similar to 3-(5-Bromo-1-benzofuran-2-yl)-3-oxopropanenitrile, have shown promising antifungal and anthelmintic activities . These compounds can inhibit the growth of fungi and expel parasitic worms (anthelmintic). They work by interfering with the microtubules in the cells of these organisms, which are essential for their survival .

Anticancer Research

Benzofuran compounds are being explored for their anticancer properties . Derivatives of benzofuran, like the one , are used to design and synthesize novel chalcones, which are being investigated as potential anticancer agents. These compounds may work by inducing apoptosis or inhibiting cell proliferation in cancer cells .

Biochemistry Applications

In biochemistry, benzofuran derivatives are utilized to study enzyme inhibition and receptor binding . They serve as scaffolds for developing new biochemical tools that can help understand biological pathways and identify therapeutic targets for various diseases .

Pharmacology

In pharmacology, compounds like 3-(5-Bromo-1-benzofuran-2-yl)-3-oxopropanenitrile are used to develop new drugs. They are part of the synthesis of molecules that could potentially treat conditions such as hepatitis C and other viral infections due to their ability to interfere with viral replication .

Materials Science

Benzofuran derivatives are significant in materials science for the development of organic semiconductors and photovoltaic materials . Their unique electronic properties make them suitable for use in solar cells and OLEDs .

Environmental Research

These compounds are also used in environmental research to develop sensors and indicators for pollutants. They can be part of systems designed to detect and measure environmental contaminants, aiding in the monitoring and management of ecological health .

Analytical Methods

In analytical chemistry, benzofuran derivatives are used as standards and reagents in various assays. They help in the development of analytical methods for detecting and quantifying biological and chemical substances .

Industrial Applications

Lastly, in the industrial sector, these compounds are involved in the synthesis of dyes , pigments , and flame retardants . Their structural properties allow them to contribute to the stability and efficiency of these products .

Mechanism of Action

Target of Action

Similar compounds, such as 5-phenyl-1-benzofuran-2-yl derivatives, have been shown to exhibit antimicrobial and antioxidant activities . These activities suggest that the compound may interact with microbial proteins or oxidative pathways in the body.

Mode of Action

It’s worth noting that similar compounds have been shown to interact with the receptor glcn6p synthase . This interaction could potentially influence the compound’s antimicrobial and antioxidant activities.

Biochemical Pathways

Given the antimicrobial and antioxidant activities of similar compounds, it’s plausible that the compound may affect pathways related to microbial growth and oxidative stress .

Result of Action

Similar compounds have been shown to exhibit antimicrobial and antioxidant activities , suggesting that the compound may have similar effects at the molecular and cellular levels.

Safety and Hazards

Future Directions

Given the strong biological activities of benzofuran compounds, they have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Therefore, “3-(5-Bromo-1-benzofuran-2-yl)-3-oxopropanenitrile” and similar compounds could be the focus of future research in drug development.

properties

IUPAC Name |

3-(5-bromo-1-benzofuran-2-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrNO2/c12-8-1-2-10-7(5-8)6-11(15-10)9(14)3-4-13/h1-2,5-6H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQWCBYYXSVRBQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(O2)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide](/img/structure/B1518831.png)

![4-[(2-aminoethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B1518837.png)

![4-[(carboxymethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B1518838.png)

![1-{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}piperazine](/img/structure/B1518840.png)